molecular formula C8H18N2O2S B3289076 N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide CAS No. 85488-07-9

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide

Cat. No. B3289076
CAS RN: 85488-07-9
M. Wt: 206.31 g/mol
InChI Key: UGPPYKTUXGONMA-UHFFFAOYSA-N
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Description

“N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide” is a fine chemical that is useful in the synthesis of complex compounds and scaffolds . It has been shown to be a versatile building block for the preparation of other heterocycles, such as 2-methylpiperidine derivatives . It can be used as a reagent in organic reactions, such as the synthesis of amides from carboxylic acids and amines, and also as a specialty chemical .


Synthesis Analysis

The synthesis of “N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide” involves the use of 4-(2-Methanesulphonamidoethyl)pyridine in ethanol, which is acidified to pH 2 with 2 N HCl and hydrogenated at room temperature and a pressure of 50 p.s.i. over a platinum oxide catalyst until hydrogen uptake ceases.


Molecular Structure Analysis

The molecular formula of “N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide” is C8H18N2O2S . The molecular weight is 206.31 g/mol .


Chemical Reactions Analysis

“N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide” can be used as a reagent in organic reactions, such as the synthesis of amides from carboxylic acids and amines . It is a versatile building block for the preparation of other heterocycles .


Physical And Chemical Properties Analysis

“N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide” has a molecular weight of 302.41 g/mol . It is recommended to be stored at 2°C - 8°C .

Scientific Research Applications

1. Selective 5-HT7 Receptor Ligands

N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for designing selective 5-HT7 receptor ligands. These compounds, such as the potent and selective 5-HT7 receptor antagonist identified as 31, demonstrate potential for treating CNS disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

2. Metal Coordination Ligands

The N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, including those similar to the queried compound, are reported to be potential ligands for metal coordination. Their molecular and supramolecular structures contribute significantly to hydrogen bonding and intermolecular interactions, which could have implications in material science and molecular engineering (Jacobs et al., 2013).

3. Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives are used in transfer hydrogenation processes. These compounds, along with Cp*IrIIICl complexes, facilitate efficient transfer hydrogenation of various ketones and other substrates under mild conditions. This application is significant in the field of green chemistry and catalysis (Ruff et al., 2016).

4. Antibacterial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, structurally related to the queried compound, have shown moderate to significant antibacterial activity. Such compounds are of interest in the development of new antibacterial agents (Khalid et al., 2016).

5. Pharmacological Properties

Compounds like N-alkylated arylsulfonamides with (aryloxy)ethyl piperidine structures have been studied for their α1-adrenergic receptor antagonist properties. These compounds, particularly those with high affinity and selectivity for α1-adrenoceptors, have potential applications in treating urological disorders due to their uro-selective activity (Rak et al., 2016).

6. CCR5 Chemokine Receptor Ligands

Compounds structurally related to N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide have been identified as potent and selective ligands for the human CCR5 chemokine receptor. These ligands, with favorable pharmacokinetic properties, are significant for their potential therapeutic applications in immunology and oncology (Cumming et al., 2006).

properties

IUPAC Name

N-(2-piperidin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPPYKTUXGONMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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